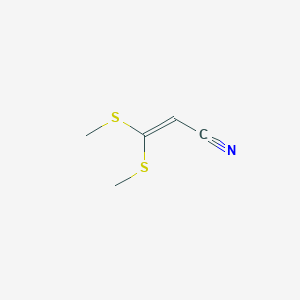

3,3-bis(methylthio)acrylonitrile

Description

Structure

3D Structure

Properties

CAS No. |

51245-80-8 |

|---|---|

Molecular Formula |

C5H7NS2 |

Molecular Weight |

145.3 g/mol |

IUPAC Name |

3,3-bis(methylsulfanyl)prop-2-enenitrile |

InChI |

InChI=1S/C5H7NS2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |

InChI Key |

HFVCCDWVYQHTNK-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=CC#N)SC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-[Bis(methylthio)methylene]malononitrile: A Versatile Acrylonitrile Synthon

A Note on the Subject: This guide addresses the core chemistry of the acrylonitrile scaffold functionalized with two methylthio groups. While the parent compound, 3,3-bis(methylthio)acrylonitrile, is not extensively characterized in scientific literature, this guide will focus on its well-documented and commercially available analogue: 2-[Bis(methylthio)methylene]malononitrile (CAS Number: 5147-80-8). This compound, also known by the synonym 2-Cyano-3,3-bis(methylthio)acrylonitrile, serves as an excellent and more versatile model for understanding the synthesis, reactivity, and potential of this class of molecules in research and development.

Chemical Identity and Physicochemical Properties

2-[Bis(methylthio)methylene]malononitrile is a stable, solid organic compound characterized by a carbon-carbon double bond substituted with two electron-withdrawing nitrile groups and two electron-donating methylthio groups. This "push-pull" electronic structure makes it a highly valuable and reactive building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 5147-80-8 | |

| Molecular Formula | C₆H₆N₂S₂ | [1] |

| Molecular Weight | 170.26 g/mol | |

| Appearance | White to light yellow solid/powder | [2] |

| Melting Point | 79-84 °C | |

| SMILES | CS\C(SC)=C(\C#N)C#N | |

| InChI Key | FICQFRCPSFCFBY-UHFFFAOYSA-N |

Synthesis and Purification: A Mechanistic Approach

The most common and efficient synthesis of 2-[bis(methylthio)methylene]malononitrile involves a one-pot reaction starting from malononitrile, a highly acidic active methylene compound.[3][4] The causality behind this procedure is rooted in the sequential generation of nucleophiles and their reaction with electrophiles.

Reaction Principle: The synthesis proceeds via a base-mediated reaction of malononitrile with carbon disulfide to form a dithiocarboxylate salt. This intermediate is a soft nucleophile that is then S-alkylated twice with an electrophile, typically methyl iodide, to yield the final ketene dithioacetal product. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction between the aqueous or solid-phase base and the organic-soluble reactants.

Caption: High-level workflow for the synthesis of 2-[bis(methylthio)methylene]malononitrile.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3]

-

Reaction Setup: Suspend potassium carbonate (K₂CO₃, 8.37 g, 60.55 mmol) in dimethylformamide (DMF, 25 mL) in a flask equipped with a magnetic stirrer. Add malononitrile (4.0 g, 60.55 mmol) to the suspension.

-

Formation of Dithio-intermediate: Cool the mixture to 0°C using an ice bath. Add carbon disulfide (CS₂, 3.6 mL, 66.6 mmol) dropwise over 10-15 minutes. The mixture will turn into a thick yellow suspension.

-

Alkylation: Allow the suspension to warm to 20°C and stir for 10 minutes. Sequentially add methyl iodide (7.6 mL, 121.1 mmol) and tetrabutylammonium bromide (4 g, 10 mmol) over a period of 30 minutes. The addition of methyl iodide is exothermic; maintain the temperature below 30°C.

-

Reaction Completion & Workup: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting materials are consumed. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound.

| Spectroscopic Data | Characteristic Signals | Interpretation |

| IR (cm⁻¹) | ~2209 (strong) | C≡N (nitrile) stretching vibration. |

| ~1442 (strong) | C=C (alkene) stretching vibration. | |

| ¹H NMR (CDCl₃, ppm) | ~2.76 (singlet, 6H) | Two equivalent methylthio (-SCH₃) groups. |

| ¹³C NMR (CDCl₃, ppm) | ~184.0 | C(S-Me)₂ carbon of the ketene dithioacetal. |

| ~112.8 | C≡N (nitrile) carbon. | |

| ~76.3 | =C(CN)₂ carbon of the double bond. | |

| ~19.3 | -SCH₃ methyl carbon. |

Data adapted from reference[3].

The simplicity of the ¹H NMR spectrum, showing only a single peak for the six protons of the two methylthio groups, confirms the symmetrical nature of the molecule. The ¹³C NMR spectrum is highly diagnostic, with the downfield signal at ~184.0 ppm being characteristic of the carbon atom bonded to two sulfur atoms.

Chemical Reactivity and Synthetic Applications

2-[Bis(methylthio)methylene]malononitrile is a versatile synthon primarily due to the reactivity of the ketene dithioacetal moiety. The two methylthio groups are excellent leaving groups, enabling facile substitution reactions with a wide range of nucleophiles. This allows for the construction of complex heterocyclic systems.[5][6]

Key Reaction: Synthesis of Thiazolidine Derivatives

A prime example of its utility is the cyclocondensation reaction with cysteamine to form 2-(thiazolidin-2-ylidene)malononitrile.[7] This reaction serves as a gateway to a variety of functionalized thiazoles, which are important scaffolds in medicinal chemistry.

Mechanism Rationale: The reaction proceeds via an initial nucleophilic attack by the amine group of cysteamine on the electron-deficient double bond, followed by an intramolecular cyclization with the elimination of methanethiol. A second elimination of methanethiol from the resulting intermediate yields the stable five-membered thiazolidine ring.

Caption: Reaction pathway for the synthesis of a thiazolidine derivative.

Applications in Multicomponent Reactions

This compound is an effective substrate in one-pot, multicomponent reactions for generating molecular diversity. For instance, it can react with primary amines and cyanoguanidine to produce poly-functionalized cyanoiminopyrimidines, which are of interest in medicinal chemistry and materials science.[8][9][10] Its ability to participate in these complex transformations underscores its value as a versatile building block for creating libraries of novel heterocyclic compounds.

Safety and Handling

2-[Bis(methylthio)methylene]malononitrile is a toxic compound and must be handled with appropriate safety precautions.

| Hazard Information | Details |

| GHS Pictograms | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[11][12] |

| H315: Causes skin irritation.[13] | |

| H319: Causes serious eye irritation.[13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use and changed immediately if contaminated.[14]

-

Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator.[14]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Recommended storage is at 2-8°C.[1][11]

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[14]

Conclusion

While the parent 3,3-bis(methylthio)acrylonitrile remains an obscure entity, its dicyano analogue, 2-[bis(methylthio)methylene]malononitrile, has proven to be a cornerstone synthon for heterocyclic chemistry. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity as a ketene dithioacetal make it an indispensable tool for researchers. The ability to readily displace the two methylthio groups provides a reliable pathway for constructing diverse molecular architectures, particularly nitrogen- and sulfur-containing heterocycles with significant potential in drug discovery and materials science. Proper adherence to safety protocols is mandatory when handling this potent and versatile chemical intermediate.

References

-

Supporting Information for a scientific publication . The Royal Society of Chemistry. [Link]

-

2-(Bis(methylthio)methylene)malononitrile . AA Blocks. [Link]

-

Al-Adiwish, W. M., et al. (2011). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles . Molecules, 16(1), 843-851. [Link]

-

Safety Data Sheet for 2-[Di(methylthio)methylidene]malononitrile . Fisher Scientific. [Link]

-

Lin, C.-H., et al. (2002). Ketene Dithioacetals in the Aza-Diels−Alder Reaction with N-Arylimines: A Versatile Approach to Tetrahydroquinolines, 2,3-Dihydro-4-quinolones, and 4-Quinolones . Organic Letters, 4(25), 4483-4486. [Link]

-

Wang, X., et al. (2014). Three-Component Reactions of Ketene Dithioacetals, Aldehydes, and Arenesulfinic Acids: Facile Synthesis of Allylic Sulfones . Synthetic Communications, 44(17), 2469-2476. [Link]

-

Ketene dithioacetals in Organic Synthesis . ResearchGate. [Link]

-

Bis methylthio methylene malononitrile: Significance and symbolism . Lateral. (2024). [Link]

-

Kise, N., & Shono, T. (1994). Anodic Cyclization Reactions: Reversing the Polarity of Ketene Dithioacetal Groups . The Journal of Organic Chemistry, 59(9), 2642-2647. [Link]

-

Tominaga, Y., et al. (1975). SYNTHESIS AND REACTION OF 2-BIS(METHYLTHI0)METHYLENE- COUMARAN-3-ONES . Yakugaku Zasshi, 95(3), 328-333. [Link]

-

Horton, D., & Wander, J. D. (1974). Formation and Reactions of Ketene Diphenyl Dithioacetals Derived from Aldoses . The Journal of Organic Chemistry, 39(13), 1859-1863. [Link]

-

Utility of bis(methylthio)methylene malononitrile as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines . ResearchGate. [Link]

-

Al-Adiwish, W. M., et al. (2017). Utility of bis(methylthio)methylene malononitrile as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines . Journal of the Serbian Chemical Society, 82(10), 1089-1098. [Link]

-

Malononitrile: A Versatile Active Methylene Group . SciSpace. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 2-[Bis(methylthio)methylene]malononitrile | 5147-80-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. 5147-80-8|2-(Bis(methylthio)methylene)malononitrile|BLD Pharm [bldpharm.com]

- 12. fishersci.fr [fishersci.fr]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

The Reactivity Profile of 3,3-Bis(methylthio)acrylonitrile: A Technical Guide for Heterocyclic Synthesis and Drug Development

As a Senior Application Scientist specializing in synthetic methodologies, I often encounter the challenge of constructing highly functionalized, multi-heteroatom ring systems. The 3,3-bis(methylthio)acrylonitrile scaffold (and its 2-substituted derivatives) stands out as one of the most versatile and predictable ketene dithioacetal building blocks available to drug development professionals.

This whitepaper provides an in-depth analysis of its electronic profile, core reactivity mechanisms, and field-proven experimental protocols, demonstrating why this "push-pull" alkene is a cornerstone in the synthesis of pyrazoles, pyrimidines, and complex fused heterocycles.

Structural and Electronic Profile: The "Push-Pull" Alkene

The chemical behavior of 3,3-bis(methylthio)acrylonitrile is dictated by its highly polarized π -system.

-

The "Pull": The cyano group at the C1 position (and frequently a secondary electron-withdrawing group at C2, such as an aroyl, benzenesulfonyl, or a second cyano group) exerts a strong electron-withdrawing effect.

-

The "Push": The two methylthio ( −SMe ) groups at the C3 position act as electron donors via resonance, while simultaneously serving as excellent leaving groups.

This electronic disparity renders the C3 carbon exceptionally electrophilic. Consequently, the primary reactivity mode of this scaffold is Nucleophilic Vinylic Substitution ( SNV ) . The stepwise displacement of the two −SMe groups allows for the controlled, sequential introduction of diverse nucleophiles—a critical feature for late-stage functionalization in medicinal chemistry[1].

Core Reactivity Mechanisms

Nucleophilic Vinylic Substitution ( SNV )

When exposed to primary amines, thiols, or other nucleophiles, the C3 position undergoes an addition-elimination sequence. The initial attack forms a stabilized tetrahedral carbanion intermediate at C2, followed by the elimination of methanethiol ( MeSH ) to restore the double bond.

Nucleophilic Vinylic Substitution (SNV) mechanism at the C3 position.

Desulfitative Cyclization

The true power of this scaffold is unlocked when reacted with bifunctional nucleophiles (e.g., hydrazines, amidines, or 2-aminopyridines). Following the first −SMe displacement, the secondary nucleophilic center undergoes an intramolecular attack on the C2-substituent (such as a carbonyl or cyano group), driving a thermodynamically favorable cyclization[2].

Stepwise desulfitative cyclization pathway to pyrazole derivatives.

Key Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are selected.

Protocol A: Synthesis of the Scaffold (e.g., 2-Benzoyl-3,3-bis(methylthio)acrylonitrile)

This Knoevenagel-type condensation establishes the core ketene dithioacetal[1].

-

Deprotonation: In a flame-dried flask under N2 , suspend NaH (2.0 equiv, 60% dispersion in mineral oil) in anhydrous DMSO. Add benzoylacetonitrile (1.0 equiv) dropwise at room temperature. Causality: NaH irreversibly deprotonates the active methylene, generating a highly nucleophilic carbanion.

-

Dithiocarboxylation: Add carbon disulfide ( CS2 , 1.0 equiv) dropwise. Causality: The carbanion attacks the electrophilic carbon of CS2 , forming a deep red dithiocarboxylate intermediate.

-

Alkylation: Add iodomethane ( MeI , 2.0 equiv) dropwise while maintaining the temperature below 30 °C to prevent side reactions. Stir for 2-4 hours. Causality: MeI traps the dithiolate, yielding the stable ketene dithioacetal.

-

Workup: Quench carefully with ice-cold water. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and purify via silica gel chromatography.

Protocol B: Synthesis of Pyrido[1,2-a]pyrimidines (5-HT6 Antagonist Precursors)

This protocol demonstrates the synthesis of complex fused systems using 2-aminopyridines[3].

-

Reaction Setup: Dissolve 2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)acrylonitrile (1.0 equiv) and pyridin-2-ylamine (1.0 equiv) in absolute ethanol.

-

Reflux: Heat the mixture under reflux for 12-24 hours. Monitor via TLC (eluent: EtOAc/Hexane). Causality: The exocyclic amine attacks C3, displacing the first −SMe group. The elevated temperature provides the activation energy required for the endocyclic pyridine nitrogen to attack the cyano group, closing the pyrimidine ring.

-

Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and recrystallize from ethanol to afford the pure (E) -3-(benzenesulfonyl)-2-(methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine. (Note: Ensure proper ventilation, as toxic and foul-smelling MeSH gas is evolved).

Protocol C: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

Used for generating anti-tumor agents targeting MCF-7 cell lines[2].

-

Reaction Setup: Combine 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile (1.0 equiv) and a substituted phenylhydrazine hydrochloride (1.2 equiv) in ethanol.

-

Catalysis: Add a catalytic amount of anhydrous K2CO3 (0.2 equiv). Causality: The base neutralizes the hydrochloride salt, liberating the nucleophilic hydrazine without causing base-catalyzed degradation of the scaffold.

-

Reflux & Workup: Reflux for 4-6 hours. Pour the cooled mixture into crushed ice. Filter the solid product, wash with water, and purify via column chromatography.

Quantitative Reactivity Matrix

The table below summarizes the reactivity profile of various 3,3-bis(methylthio)acrylonitrile derivatives against different nucleophiles, highlighting the expected scaffolds and yields.

| Acrylonitrile Derivative (C2-Substituent) | Nucleophile | Catalyst / Conditions | Major Product Scaffold | Yield Range | Ref |

| 2-(1-methyl-1H-indole-3-carbonyl)- | Substituted Phenylhydrazine | K2CO3 , EtOH, Reflux | 1,3,4,5-Tetrasubstituted Pyrazole | 65-85% | [2] |

| 2-(benzenesulfonyl)- | Pyridin-2-ylamine | Ethanol, Reflux | Pyrido[1,2-a]pyrimidine | 24-50% | [3] |

| 2-(1-methyl-1H-indole-3-carbonyl)- | 2-Aminobenzothiazole | NaH (cat.), THF, RT | Mono-substituted Acrylonitrile | 60-80% | [4] |

| 2-(1H-benzoimidazol-2-yl)- | Hydrazine derivatives | DMF, Ultrasonic (60-65 °C) | Pyrazole / Bipyrazole | 70-92% | [5] |

Applications in Drug Development

The predictability of the 3,3-bis(methylthio)acrylonitrile scaffold has made it indispensable in modern medicinal chemistry:

-

Neurology: It is the primary precursor for synthesizing potent and selective 5-HT6 receptor antagonists, which are critical targets for cognitive impairment and Alzheimer's disease[3].

-

Oncology: Indole-integrated pyrazole derivatives synthesized from this scaffold exhibit significant cytotoxicity against breast carcinoma (MCF-7) cell lines, acting as excellent radical scavengers[2].

-

Immunology & GPCRs: Dicyanopyridine and cyanopyrimidine derivatives derived from this scaffold have been successfully co-crystallized as nonriboside partial agonists bound to the human Adenosine A2A receptor, guiding structure-based drug design[1].

Sources

- 1. Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification of a potent and selective 5-HT(6) antagonist: one-step synthesis of (E)-3-(benzenesulfonyl)-2- (methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine from 2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Aroylketene Dithioacetal Mediated Synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile Derivatives and their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Note: 3,3-Bis(methylthio)acrylonitrile as a Push-Pull Synthon in Advanced Heterocyclic Synthesis

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex, highly functionalized heterocycles is paramount. As a Senior Application Scientist, I frequently leverage ketene dithioacetals —specifically 3,3-bis(methylthio)acrylonitrile and its derivatives—as highly efficient "push-pull" alkenes for the construction of pyrazoles, pyrimidines, and fused heterocyclic scaffolds.

The utility of 3,3-bis(methylthio)acrylonitrile lies in its electronic topography. The electron-withdrawing cyano group (the "pull") renders the β -carbon highly electrophilic, while the two methylthio (-SMe) groups act as excellent, sequential leaving groups. When exposed to binucleophiles (e.g., hydrazines, amidines, or 2-aminopyridines), the system undergoes a predictable addition-elimination sequence followed by intramolecular cyclization. This reliable reactivity cascade allows for the one-pot synthesis of diverse pharmacological pharmacophores, including[1].

Workflow of binucleophilic annulation of 3,3-bis(methylthio)acrylonitriles.

Experimental Methodologies & Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . In-process indicators (such as gas evolution and distinct solubility shifts) are built into the methodology to provide real-time feedback on reaction progress.

Protocol A: Synthesis of 5-Aminopyrazoles via Hydrazine Hydrate

This protocol details the synthesis of 5-aminopyrazole derivatives, which serve as critical intermediates for synthesizing pyrazolo[1,5-a]pyrimidines—a scaffold known for its antimicrobial and [2].

Causality & Design Choices:

-

Solvent Selection (Ethanol): Ethanol is chosen as a protic solvent to stabilize the polar transition state during the initial nucleophilic attack of hydrazine onto the β -carbon.

-

Stoichiometry (1.2 eq Hydrazine): A slight excess of hydrazine hydrate compensates for its volatility at reflux temperatures and prevents the formation of unreacted starting material.

-

Driving Force: The irreversible evolution of methanethiol (MeSH) gas drives the equilibrium forward. The subsequent cyclization involves the second nitrogen of the hydrazine intermediate attacking the adjacent cyano group, yielding the exocyclic amine.

Step-by-Step Procedure:

-

Preparation: In a well-ventilated fume hood (critical due to MeSH generation), dissolve 10.0 mmol of the 2-substituted-3,3-bis(methylthio)acrylonitrile (e.g., 2-(1-methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile) in 15 mL of absolute ethanol.

-

Addition: Add 12.0 mmol (1.2 eq) of hydrazine hydrate dropwise at room temperature. Self-Validation Check: A slight exotherm and the onset of a characteristic mercaptan odor indicate the initiation of the first substitution step.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours. Route the condenser exhaust through a bleach trap to neutralize the evolved methanethiol gas.

-

Monitoring: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The reaction is complete when the UV-active starting material spot is entirely consumed.

-

Isolation: Concentrate the solvent under reduced pressure to half its volume and allow it to cool to 0–5 °C. The target 5-aminopyrazole will precipitate as a solid.

-

Purification: Filter the solid and recrystallize from an Ethanol/DMF mixture to afford the pure product[2].

Protocol B: One-Step Synthesis of Pyrido[1,2-a]pyrimidines

This workflow describes the synthesis of highly conjugated pyrido[1,2-a]pyrimidine systems, which have been successfully deployed as[1].

Causality & Design Choices:

-

Nucleophilic Differentiation: 2-Aminopyridine contains two nitrogen atoms. The exocyclic primary amine is more nucleophilic and initiates the attack on the ketene dithioacetal, displacing the first -SMe group.

-

Aromatization as a Thermodynamic Sink: The subsequent cyclization involves the endocyclic pyridine nitrogen attacking the nitrile group. This step is thermodynamically driven by the formation of a highly stable, planar, and fully conjugated bicyclic system.

Step-by-Step Procedure:

-

Preparation: Combine 5.0 mmol of 2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)acrylonitrile and 5.0 mmol of 2-aminopyridine in a round-bottom flask.

-

Solvent/Heating: Add 10 mL of anhydrous DMF. Heat the mixture to 100 °C under an inert nitrogen atmosphere for 3 hours. Self-Validation Check: The solution will undergo a distinct color deepening (often turning dark yellow to orange), visually confirming the formation of the extended conjugated π -system.

-

Workup: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water. Neutralize if necessary.

-

Isolation: The resulting precipitate is filtered, washed thoroughly with cold water to remove residual DMF, and dried under a vacuum to yield the (E)-3-(benzenesulfonyl)-2-(methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine[1].

Quantitative Data & Reaction Scope Summary

The table below summarizes the comparative reaction conditions and yields for various heterocycles synthesized from 3,3-bis(methylthio)acrylonitrile derivatives, highlighting the versatility of the scaffold.

| Starting Synthon | Binucleophile | Solvent / Temp | Target Scaffold | Avg. Yield | Primary Indication |

| 2-(1-methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile | Hydrazine hydrate | EtOH / Reflux (78°C) | 5-Aminopyrazole | 79% | Antimicrobial / Antifungal |

| 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)acrylonitrile | 2-Aminopyridine | DMF / Heat (100°C) | Pyrido[1,2-a]pyrimidine | >70% | 5-HT6 Antagonist (Neurology) |

| 2-cyano-3,3-bis(methylthio)acrylonitrile | 5-Aminopyrazole | DMF + K₂CO₃ / RT | Pyrazolo[1,5-a]pyrimidine | 65-80% | Kinase Inhibitor (Oncology) |

| 2-(1H-benzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile | Substituted Hydrazines | DMF / Ultrasound (65°C) | Bipyrazoles | 85-92% | GSK-3 Inhibitor (Metabolic) |

Note: The application of ultrasonic irradiation (sonochemistry) has been shown to significantly improve both reaction rates and yields compared to silent (conventional heating) conditions[3].

Pharmacological applications derived from ketene dithioacetal scaffolds.

References

-

Sayed, S. M., Khalil, M. A., & Raslan, M. A. (2012). A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole Derivatives of Potential Biosignificant Interest. American Journal of Organic Chemistry.[Link]

-

Wu, Y.-J., He, H., Hu, S., et al. (2003). Identification of a Potent and Selective 5-HT6 Antagonist: One-Step Synthesis of (E)-3-(Benzenesulfonyl)-2-(methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine from 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)acrylonitrile. Journal of Medicinal Chemistry.[Link]

-

Fadda, A. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications (Taylor & Francis).[Link]

-

Metwally, M. A., et al. (2012). An Efficiently Sonochemical Synthesis of Novel Pyrazoles, Bipyrazoles and Pyrazol-3-ylPyrazolo[3,4-d]pyrimidines Incorporating Benzimidazole. Combinatorial Chemistry & High Throughput Screening (Bentham Science).[Link]

Sources

3,3-bis(methylthio)acrylonitrile as a Michael acceptor

Application Note: 3,3-bis(methylthio)acrylonitrile as a Versatile Michael Acceptor in Heterocyclic Synthesis

Executive Summary

The synthesis of complex, highly functionalized heterocycles is a cornerstone of modern drug discovery. Ketene dithioacetals—specifically 3,3-bis(methylthio)acrylonitrile and its aroyl derivatives—have emerged as highly efficient 1,3-dielectrophilic scaffolds[1]. By leveraging the unique "push-pull" electronic nature of these molecules, researchers can drive regioselective aza-Michael additions followed by desulfitative cyclization to construct pyrimidines, pyridines, and fused heterocyclic systems with potent antimicrobial, antiviral, and anticancer properties[2][3].

This application note provides a comprehensive, self-validating guide to synthesizing the 2-benzoyl-3,3-bis(methylthio)acrylonitrile scaffold and deploying it as a Michael acceptor in advanced synthetic workflows.

Mechanistic Rationale: The "Push-Pull" Alkene System

The utility of 3,3-bis(methylthio)acrylonitrile lies in its highly polarized double bond. The electron-withdrawing cyano (–CN) and aroyl (–C=O) groups at the α -position pull electron density away from the alkene, while the electron-donating methylthio (–SCH₃) groups at the β -position attempt to push electron density back[1].

This polarization renders the β -carbon highly electrophilic. When exposed to a nucleophile (such as a primary amine or hydrazine), the reaction proceeds via a predictable cascade:

-

Aza-Michael Addition: The nucleophile attacks the electrophilic β -carbon.

-

Desulfitative Displacement: The intermediate undergoes proton transfer, followed by the elimination of methanethiol (CH₃SH). The loss of this volatile leaving group provides the thermodynamic driving force for the reaction[4].

-

Intramolecular Cyclization: A secondary nucleophilic attack on the adjacent cyano or carbonyl group closes the ring, yielding an aromatized heterocycle[2].

Mechanistic pathway of heterocycle synthesis via Michael addition to ketene dithioacetals.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Scaffold (2-Benzoyl-3,3-bis(methylthio)acrylonitrile)

This protocol details the synthesis of the Michael acceptor from commercially available benzoylacetonitrile[5].

Causality & Experimental Design:

-

Base Selection: Sodium hydride (NaH) is utilized to ensure quantitative, irreversible deprotonation of the active methylene, preventing unwanted self-condensation of the starting material[5].

-

Solvent Dynamics: Anhydrous DMSO is chosen because it strongly solvates the sodium counterion, leaving a highly reactive "naked" enolate.

-

Thermal Control: The addition of carbon disulfide (CS₂) is highly exothermic. Dropwise addition is critical to prevent solvent volatilization and the formation of polymeric side products.

Step-by-Step Methodology:

-

Enolate Formation: Suspend 16.4 mmol (2.0 equiv) of 60% NaH dispersion in mineral oil in 16 mL of dry DMSO under a nitrogen atmosphere at room temperature. Dropwise, add a solution of benzoylacetonitrile (8.2 mmol, 1.0 equiv) in 16 mL of dry DMSO.

-

Validation Check: The evolution of hydrogen gas (bubbling) confirms active deprotonation.

-

-

Dithiocarboxylation: Once bubbling ceases, add carbon disulfide (0.49 mL, 8.2 mmol, 1.0 equiv) dropwise.

-

Validation Check: The reaction mixture will transition from a clear/pale solution to a deep red/orange suspension, indicating the successful formation of the dithiocarboxylate intermediate.

-

-

Alkylation: Cool the reaction vessel in an ice bath. Add methyl iodide (1.02 mL, 16.4 mmol, 2.0 equiv) dropwise to S-alkylate the intermediate. Stir for 2 hours.

-

Workup & Isolation: Pour the reaction mixture slowly into 100 mL of crushed ice water. This safely quenches any unreacted NaH and forces the highly hydrophobic ketene dithioacetal to precipitate[5].

-

Purification: Filter the resulting solid, wash extensively with cold distilled water, and recrystallize from ethanol to yield the pure 2-benzoyl-3,3-bis(methylthio)acrylonitrile.

Step-by-step workflow for the synthesis of 2-benzoyl-3,3-bis(methylthio)acrylonitrile.

Protocol B: Deployment as a Michael Acceptor (Synthesis of Pyridone Derivatives)

This protocol demonstrates the use of the synthesized scaffold to create highly functionalized 5-benzoyl-N-substituted 2-pyridones, which are valuable antiviral candidates[4].

Causality & Experimental Design:

-

Catalyst Selection: Potassium hydroxide (KOH) is used to deprotonate the nucleophile (cyanoacetohydrazide), raising its HOMO energy to facilitate the initial aza-Michael attack on the β -carbon[4].

-

Solvent Selection: 1,4-Dioxane provides excellent solubility for both the hydrophobic scaffold and the polar nucleophile, ensuring a homogenous reaction environment.

Step-by-Step Methodology:

-

Reaction Assembly: In a 100 mL round-bottom flask, combine 2-benzoyl-3,3-bis(methylthio)acrylonitrile (0.01 mol) and N′-[(aryl)-methylene]-2-cyanoacetohydrazide (0.01 mol) in 50 mL of 1,4-dioxane.

-

Catalysis: Add pulverized potassium hydroxide (0.67 g, 0.012 mol) to the stirring mixture.

-

Incubation: Stir the mixture at room temperature for 24 hours.

-

Validation Check: The distinct, foul odor of methanethiol (CH₃SH) will be detectable (ensure this is done in a fume hood). This olfactory cue confirms that the aza-Michael addition and subsequent desulfitative displacement are actively occurring[4].

-

-

Precipitation: Slowly acidify the mixture using 1M hydrochloric acid while stirring vigorously. The neutralization of the basic medium protonates the final heterocyclic product, drastically reducing its solubility and driving crystallization[4].

-

Isolation: Filter the precipitated solid, dry under vacuum, and crystallize from an ethanol-dioxane mixture.

Quantitative Data Summary

The versatility of 3,3-bis(methylthio)acrylonitrile derivatives as Michael acceptors is demonstrated by their high yields across various nucleophiles and catalytic conditions. The table below summarizes comparative reaction parameters from recent literature.

| Scaffold | Nucleophile | Catalyst / Solvent | Time / Temp | Major Product Class | Yield (%) | Ref |

| 2-Benzoyl-3,3-bis(methylthio)acrylonitrile | N′-[(aryl)-methylene]-2-cyanoacetohydrazide | KOH / 1,4-Dioxane | 24 h / RT | Pyridone sulfonamides | 85–92 | [4] |

| 2-(1-Methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile | 2-Aminobenzothiazole | NaH / THF | 4 h / Reflux | Acrylonitrile derivatives | 75–88 | [3] |

| 2-Cyano-3,3-bis(methylthio)acrylonitrile | 5-Aminopyrazole | K₂CO₃ / DMF | 3 h / RT | Pyrazolo[1,5-a]pyrimidines | 82–88 | [2] |

References

-

[2] Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. 2

-

[3] α-Aroylketene Dithioacetal Mediated Synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile Derivatives and their Biological Evaluation. PubMed (NIH). 3

-

[1] Regioselective synthesis of novel ketene dithioacetals. Taylor & Francis. 1

-

[5] Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor. PMC (NIH). 5

-

[4] Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. PMC (NIH). 4

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. α-Aroylketene Dithioacetal Mediated Synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile Derivatives and their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

experimental setup for using 3,3-bis(methylthio)acrylonitrile

Application Note: Advanced Methodologies for the Synthesis and Application of 3,3-Bis(methylthio)acrylonitrile Derivatives

Introduction and Mechanistic Rationale

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently recommend 3,3-bis(methylthio)acrylonitrile and its 2-substituted derivatives (e.g., 2-benzoyl or 2-cyano analogs) as highly versatile ketene dithioacetal building blocks[1]. These compounds serve as critical electrophilic hubs for the construction of complex heterocycles, including pyrazoles, pyrimidines, and indoles, which are highly sought after in drug discovery[2][3].

The utility of these molecules lies in their unique "push-pull" electronic configuration. The electron-withdrawing nitrile or carbonyl groups at the alpha position create a highly electrophilic beta-carbon. Simultaneously, the electron-donating methylthio groups act as excellent leaving groups. This dynamic allows for highly regioselective nucleophilic attacks (desulfitative displacements) by amines or hydrazines, paving the way for the robust synthesis of active pharmaceutical ingredients (APIs)[4].

Synthetic pathway from active methylene to target active pharmaceutical ingredients.

Experimental Setup & Self-Validating Protocols

In drug development, ensuring that intermediate synthesis is high-yielding and reproducible is paramount. The preparation of 3,3-bis(methylthio)acrylonitriles typically involves the reaction of an active methylene compound with carbon disulfide (CS 2 ), followed by alkylation with methyl iodide (MeI) or dimethyl sulfate[4][5].

Causality in Experimental Design:

-

Base Selection: The choice of base dictates the reaction's trajectory. For highly acidic methylene protons, aqueous potassium hydroxide (KOH) is sufficient[4]. However, for less reactive or hydrolysis-prone substrates like benzoylacetonitrile, a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) in an anhydrous solvent system (toluene/DMF) is strictly required to prevent premature enolate quenching[5].

-

Temperature Control: The dithiocarboxylation step (addition of CS 2 ) is highly exothermic. Maintaining the reaction at 0–5 °C ensures the stable formation of the intermediate dithiocarboxylate enolate before the alkylating agent is introduced, preventing unwanted polymerization[4][5].

Protocol 1: Anhydrous Synthesis of 2-Benzoyl-3,3-bis(methylthio)acrylonitrile

This protocol leverages anhydrous conditions to maximize yields for sensitive active methylenes, serving as a precursor for anticancer benzodiazepine derivatives[5].

-

Enolate Generation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend t-BuOK (1.34 g, 12.0 mmol) in a mixture of anhydrous DMF (3.0 mL) and dry toluene (15 mL). Cool the mixture in an ice bath to 0 °C.

-

Substrate Addition: Slowly add benzoylacetonitrile (6.00 mmol) to the stirred suspension. Causality: A mandatory 30-minute stirring period is required here to ensure complete deprotonation and homogeneous enolate formation prior to electrophile introduction[5].

-

Dithiocarboxylation: Dropwise add carbon disulfide (CS 2 , 1.00 mL, 6.00 mmol). The solution will deepen in color (typically yellow/orange), visually validating the formation of the dithiocarboxylate intermediate.

-

Alkylation: After 30 minutes of continued stirring at 0 °C, carefully add methyl iodide (MeI, 2.0 mL, 0.012 mol). Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the highly polar enolate baseline spot and the emergence of a non-polar UV-active spot confirms successful alkylation.

-

Workup & Isolation: Pour the mixture into crushed ice. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Recrystallize the crude product from ethanol to yield the pure ketene dithioacetal.

Protocol 2: Desulfitative Displacement to Form S,N-Acetals

The displacement of the first methylthio group by an amine is highly regioselective due to the activation by the adjacent cyano group[4].

-

Preparation: Dissolve the synthesized 2-substituted-3,3-bis(methylthio)acrylonitrile (1.0 g) in absolute ethanol (10 mL).

-

Amine Addition: Add the substituted aromatic amine (exactly 1.0 equiv.) to the stirred solution[4]. Causality: Strict adherence to a 1.0 molar equivalent prevents the premature displacement of the second methylthio group, which would otherwise result in an unwanted aminal (N,N-acetal) mixture.

-

Reflux: Heat the reaction mixture under reflux. Self-Validation: Monitor via TLC. The reaction is complete when the starting material spot is entirely consumed (typically 2–4 hours).

-

Isolation: Pour the hot mixture into ice-cold water with vigorous stirring. Filter the resulting solid precipitate, wash thoroughly with distilled water to remove any unreacted trace amines, and dry. Recrystallize using n-hexane to afford the pure S,N-acetal[4].

Step-by-step experimental and validation workflow for ketene dithioacetal synthesis.

Quantitative Data & Biological Applications

The versatility of 3,3-bis(methylthio)acrylonitriles is demonstrated by their broad application in synthesizing various therapeutic agents. The table below summarizes key reaction parameters and the biological efficacy of the resulting downstream targets across different studies.

| Intermediate Synthesized | Base / Alkylating Agent | Reaction Time | Yield (%) | Downstream Application | Biological Activity | Ref |

| 2-Benzoyl-3,3-bis(methylthio)acrylonitrile | t-BuOK / MeI | 2.5 h | ~82% | 1,5-Benzodiazepines | Anticancer (MCF-7 IC 50 : 20-100 µg/mL) | [5] |

| 2-Cyano-3,3-bis(methylthio)acrylamides/nitriles | KOH / Me 2 SO 4 | 24 h | 78-85% | S,N-acetals / Aminals | DPP-IV Inhibitor (IC 50 : 0.0013 µM) | [4] |

| 2-(1-Methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile | K 2 CO 3 / MeI | 10 min | 90-96% | Pyrimidine-5-carbonitriles | Antimicrobial / Antibiofilm | [2] |

References

-

Design, synthesis and biological evaluation of novel DPP-IV inhibitors. Indian Chemical Society. 4

-

Synthesis, biological evaluation and molecular docking of pyrimidine and quinazoline derivatives of 1,5-benzodiazepine as potential anticancer agents. Journal of King Saud University - Science. 5

-

Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. 2

-

Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. 3

-

CAS 5147-80-8 | 2-[Bis(methylthio)methylene]malononitrile. Sigma-Aldrich. 1

Sources

- 1. CAS 5147-80-8 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. Synthesis, biological evaluation and molecular docking of pyrimidine and quinazoline derivatives of 1,5-benzodiazepine as potential anticancer agents - Journal of King Saud University - Science [jksus.org]

Application Notes & Protocols: 3,3-bis(methylthio)acrylonitrile as a Versatile C3 Synthon for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is paramount. 3,3-bis(methylthio)acrylonitrile, a derivative of ketene dithioacetal, has emerged as a uniquely versatile and powerful three-carbon (C3) building block. Its strategic combination of a nitrile group, an activated alkene, and two readily displaceable methylthio groups provides a robust platform for the synthesis of a diverse array of pharmacologically relevant heterocycles. This document provides an in-depth exploration of the reactivity and synthetic applications of 3,3-bis(methylthio)acrylonitrile, complete with detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and development.

The Synthon: Structure, Reactivity, and Mechanistic Rationale

3,3-bis(methylthio)acrylonitrile, also known as 2-[Bis(methylthio)methylene]malononitrile, possesses a unique electronic architecture that dictates its synthetic utility. The molecule can be viewed as a masked equivalent of several key functional groups, which is the foundation of its versatility.

-

Electrophilic Character: The C3 carbon is flanked by two sulfur atoms and is part of a polarized double bond, making it highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Reactivity: The electron-withdrawing nitrile group acidifies the vinylic proton at C2, allowing for potential deprotonation and subsequent nucleophilic chemistry, although this is less common than its electrophilic role.

-

Superior Leaving Groups: The two methylthio (-SCH₃) groups are excellent leaving groups. The departure of the first methylthio group upon nucleophilic attack is often the key step that initiates cyclization cascades. The second methylthio group can then be displaced or retained in the final product, offering another point for molecular diversification.

The interplay of these features allows 3,3-bis(methylthio)acrylonitrile to react with a wide range of binucleophiles to construct polysubstituted aromatic and heterocyclic systems, which are often challenging to synthesize through other means.

Caption: Reactivity map of 3,3-bis(methylthio)acrylonitrile.

Application in the Synthesis of Pyrimidine Scaffolds

Pyrimidines are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and nucleic acids.[1] 3,3-bis(methylthio)acrylonitrile provides a highly efficient route to substituted pyrimidines through condensation with N-C-N fragments like amidines, guanidines, and ureas.[2]

The general mechanism involves an initial nucleophilic attack by one of the nitrogen atoms of the amidine onto the electrophilic C3 of the synthon. This is followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon. Subsequent aromatization via elimination of methanethiol and a tautomeric shift yields the stable pyrimidine ring. The retention of one methylthio group at the 2-position provides a valuable handle for further functionalization via nucleophilic aromatic substitution.

Caption: General workflow for pyrimidine synthesis.

Protocol 1: Synthesis of 4-Amino-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile

This protocol details a representative synthesis using benzamidine hydrochloride.

Materials:

-

3,3-bis(methylthio)acrylonitrile (1.0 eq)

-

Benzamidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred solution of sodium ethoxide (2.2 eq) in anhydrous ethanol (20 mL/mmol of synthon) in a round-bottom flask, add benzamidine hydrochloride (1.1 eq). Stir the mixture at room temperature for 20 minutes to generate the free base.

-

Add 3,3-bis(methylthio)acrylonitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL/mmol).

-

A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to afford the pure 4-amino-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile.

Data Summary: Representative Pyrimidine Derivatives

| Amidine/Guanidine Reactant | R-Group | Typical Yield (%) | Reference |

| Guanidine Hydrochloride | -NH₂ | 85-95% | [3] |

| Acetamidine Hydrochloride | -CH₃ | 70-80% | [2] |

| Benzamidine Hydrochloride | -Phenyl | 75-88% | [2] |

| Formamidine Acetate | -H | 65-75% | [4] |

Application in the Synthesis of Pyridine Scaffolds

Substituted pyridines are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[5][6] The reaction of 3,3-bis(methylthio)acrylonitrile with compounds containing an active methylene group (a C-C-N fragment) provides a powerful [3+3] annulation strategy for constructing highly functionalized pyridines.

This transformation typically proceeds via a Michael addition of the carbanion derived from the active methylene compound to the activated alkene of the synthon. This is followed by cyclization, involving the attack of the nitrogen atom onto the nitrile group, and subsequent elimination of methanethiol to yield the pyridine ring. This approach allows for the synthesis of pyridines with diverse substitution patterns that are valuable for structure-activity relationship (SAR) studies.[7]

Sources

Scale-Up Synthesis of 3,3-Bis(methylthio)acrylonitrile Derivatives: Process Optimization and Mechanistic Insights

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Validated Protocol

Executive Summary

Ketene dithioacetals—specifically 3,3-bis(methylthio)acrylonitrile derivatives such as 2-[bis(methylthio)methylene]malononitrile—are highly polarized, versatile three-carbon synthons[1]. Their unique push-pull electronic structure makes them highly reactive substrates for double vinylic substitution, enabling the rapid construction of complex heterocycles including pyrazoles, pyrimidines, and triazepines critical to oncology and CNS drug discovery[2].

While bench-scale synthesis of these building blocks is straightforward, scaling up beyond 100 grams introduces severe thermal, kinetic, and safety bottlenecks. This application note details the causality behind process optimization, providing a self-validating, phase-transfer-catalyzed protocol designed to mitigate exothermicity and maximize yield.

Mechanistic Causality & Reaction Pathway

The synthesis of 3,3-bis(methylthio)acrylonitriles proceeds via a one-pot, three-stage cascade:

-

Deprotonation: An active methylene compound (e.g., malononitrile, pKa ~11) is deprotonated by a mild base to form a resonance-stabilized carbanion.

-

Dithiocarboxylation: The carbanion executes a nucleophilic attack on the highly electrophilic carbon of carbon disulfide (CS₂), generating a water-soluble gem-dithiolate dianion intermediate.

-

Bis-Alkylation: Two sequential S_N2 alkylations using methyl iodide (MeI) convert the dithiolate into the target ketene dithioacetal[3].

Fig 1. Mechanistic pathway of dithiocarboxylation and bis-alkylation to form ketene dithioacetals.

Scale-Up Challenges & Process Optimization

Transitioning this chemistry to a >100 g scale requires strict engineering controls due to the physical properties of the reagents and the thermodynamics of the reaction.

Table 1: Stoichiometric and Safety Parameters (100g Scale)

| Reagent | MW ( g/mol ) | Eq. | Amount | Hazard Profile | Process Role |

| Malononitrile | 66.06 | 1.0 | 100.0 g | Toxic, Irritant | Active methylene substrate |

| Potassium Carbonate | 138.21 | 1.0 | 209.0 g | Irritant | Mild base for deprotonation |

| Carbon Disulfide | 76.14 | 1.1 | 100.0 mL | Highly Flammable, Toxic | Dithiocarboxylation electrophile |

| Methyl Iodide | 141.94 | 2.0 | 188.0 mL | Volatile Alkylator, Toxic | S_N2 alkylating agent |

| TBAB | 322.37 | 0.16 | 80.0 g | Irritant | Phase-transfer catalyst |

| N,N-Dimethylformamide | 73.09 | - | 600.0 mL | Reprotoxic | Polar aprotic solvent |

Causality Behind Process Choices

-

Solid-Liquid Heterogeneity: K₂CO₃ is largely insoluble in DMF. To prevent the reaction from becoming diffusion-limited at scale, we introduce Tetrabutylammonium bromide (TBAB) . TBAB acts as a solid-liquid phase-transfer catalyst, pulling the carbonate and subsequent dithiolate ions into the bulk solvent, drastically accelerating the alkylation step and preventing the accumulation of unreacted intermediates[3].

-

Thermal Management: The S_N2 alkylation with MeI is violently exothermic. If MeI is added too rapidly, the internal temperature will exceed the boiling point of CS₂ (46 °C) or MeI (42 °C), causing dangerous pressurization and loss of stoichiometry. Controlled dosing with active jacket cooling is mandatory.

-

Scrubber Integration: Unreacted MeI and volatile sulfur byproducts must be neutralized. A dual-stage scrubber utilizing 10% NaOH and 10% Na₂S₂O₃ (sodium thiosulfate) is required to safely quench the exhaust.

Self-Validating Experimental Protocol (100-Gram Scale)

This protocol is designed as a self-validating system; specific physical and thermodynamic milestones must be met to proceed to the next step.

Phase 1: Reactor Setup & Deprotonation

-

Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, internal PT-100 temperature probe, pressure-equalizing dropping funnel, and a reflux condenser routed to a NaOH/Na₂S₂O₃ scrubber.

-

Charging: Charge the reactor with anhydrous DMF (600 mL) and K₂CO₃ (209.0 g, 1.51 mol). Begin agitation at 250 RPM.

-

Substrate Addition: Add malononitrile (100.0 g, 1.51 mol) in one portion.

-

Validation Check 1: Stir at 20 °C for 15 minutes. The mixture will form a stable, pale-yellow suspension.

Phase 2: Dithiocarboxylation

-

Cooling: Set the reactor jacket to 0 °C. Wait until the internal temperature reaches 0–5 °C.

-

CS₂ Dosing: Charge the dropping funnel with CS₂ (100.0 mL, 1.66 mol). Add dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

-

Validation Check 2: Upon completion of the CS₂ addition, the suspension will transition to a deep, vibrant yellow color, confirming the formation of the gem-dithiolate dipotassium salt.

Phase 3: Phase-Transfer Catalyzed Bis-Alkylation

-

Catalyst Addition: Add TBAB (80.0 g, 0.25 mol) directly to the reactor.

-

MeI Dosing (Critical Step): Charge the dropping funnel with Methyl Iodide (188.0 mL, 3.02 mol). Begin dropwise addition over 2 hours.

-

Validation Check 3 (Thermal): Monitor the exotherm strictly. Adjust the dosing rate to ensure the internal temperature remains between 15 °C and 25 °C. Do not allow the temperature to exceed 25 °C.

-

Reaction Maturation: Once addition is complete, stir the mixture at 20 °C for an additional 2 hours.

-

Validation Check 4 (IPC): Pull a 0.5 mL aliquot, quench with water, extract with EtOAc, and perform TLC (Hexane/EtOAc 8:2). The malononitrile starting material ( Rf ~0.1) must be completely consumed, replaced by a single major product spot ( Rf ~0.6).

Phase 4: Workup & Isolation

-

Quenching: Slowly transfer the reaction mixture into a larger vessel containing 2.0 L of vigorously stirred ice-cold water.

-

Precipitation: The water dissolves the inorganic salts (KI, K₂CO₃) and the DMF, causing the highly hydrophobic product to crash out as a dense precipitate.

-

Filtration: Filter the yellow solid through a large sintered glass funnel. Wash the filter cake with ice-cold water (3 × 500 mL) to remove residual DMF and TBAB.

-

Crystallization: Recrystallize the crude solid from boiling ethanol (approx. 1.5 L). Cool slowly to 4 °C to yield the product as pale yellow/white crystalline needles. Dry under vacuum at 40 °C for 12 hours.

Analytical Validation (QC)

To confirm the structural integrity and purity of the 2-[bis(methylthio)methylene]malononitrile, compare the batch against the following analytical standards[3],[4]:

Table 2: Quality Control Parameters

| Analytical Method | Expected Result / Specification | Causality / Significance |

| Appearance | Pale yellow to white crystalline solid | Dark orange/brown indicates sulfur-based impurities or MeI degradation. |

| Melting Point | 79–84 °C | A depressed melting point (<75 °C) indicates residual TBAB or mono-alkylated intermediates. |

| ¹H NMR (CDCl₃) | δ 2.76 (s, 6H, -SCH₃) | A single sharp singlet confirms symmetric bis-alkylation. |

| ¹³C NMR (CDCl₃) | δ 184.0, 112.8, 76.3, 19.3 | Confirms the highly polarized C=C bond (184.0 ppm) and nitrile carbons (112.8 ppm). |

References

- Title: Ketene Dithioacetals in Organic Synthesis: Recent Developments | Source: Thieme E-Books & E-Journals | URL

- Title: Supporting information - Synthesis of 2-[(bis-methylthio)

- Title: Convenient Synthesis of Ketene N, S-Acetal from Low Nucleophilic Arylamine | Source: Synthetic Communications (Taylor & Francis)

- Title: [Bis(methylthio)

Sources

Application Note: Catalytic Desulfitative Annulation Strategies Utilizing 3,3-Bis(methylthio)acrylonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

In modern heterocyclic synthesis, 3,3-bis(methylthio)acrylonitrile and its α-aroyl derivatives serve as highly versatile ketene dithioacetal building blocks. Their unique "push-pull" electronic configuration makes them ideal electrophilic hubs for constructing complex nitrogen-containing heterocycles—such as pyrazoles, pyrimidines, and carbazoles—which are highly sought after in oncology and antimicrobial drug development 1. This application note details optimized catalytic methodologies designed to harness these synthons, focusing on chemo- and regioselective desulfitative displacements.

Mechanistic Rationale: The Push-Pull Electrophile

The reactivity of 3,3-bis(methylthio)acrylonitrile is governed by the juxtaposition of an electron-withdrawing cyano group against two electron-donating methylthio groups. This creates a highly polarized carbon-carbon double bond. Under catalytic basic conditions, nucleophiles (such as hydrazines or aromatic amines) attack the electron-deficient β-carbon.

Causality of the Leaving Group: The excellent leaving group ability of the methanethiolate anion (-SMe) facilitates a sequential addition-elimination mechanism. Depending on the nucleophile and the specific catalyst employed, this mono-desulfitative intermediate can undergo a secondary intramolecular cyclization by attacking the adjacent nitrile or carbonyl group, yielding highly substituted, stable heterocycles 2.

Figure 1: Mechanistic pathway of catalytic desulfitative annulation utilizing 3,3-bis(methylthio)acrylonitrile.

Experimental Protocols

Protocol A: Mild Base-Catalyzed Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

Causality & Catalyst Selection: Anhydrous potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous catalyst. Its basicity is perfectly tuned to deprotonate phenylhydrazine hydrochloride without causing premature hydrolysis of the nitrile group. The anhydrous environment is critical to prevent competitive nucleophilic attack by hydroxide ions, which would prematurely degrade the ketene dithioacetal 1.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the substituted 2-(aroyl)-3,3-bis(methylthio)acrylonitrile and 1.1 mmol of substituted phenylhydrazine hydrochloride in 15 mL of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount (0.2 mmol, 20 mol%) of anhydrous K₂CO₃ to the stirring solution.

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). Validation marker: The evolution of methanethiol gas (conduct strictly in a fume hood) indicates successful desulfitative displacement. The reaction is complete when the highly UV-active starting material spot is fully consumed.

-

Work-Up: Cool the mixture to room temperature and pour it onto crushed ice (50 g). Stir vigorously until a precipitate forms.

-

Purification: Filter the solid, wash with cold water to remove inorganic salts, and recrystallize from hot ethanol to afford the pure pyrazole derivative.

-

Analytical Validation: Confirm the structure via ¹H NMR. The loss of one -SCH₃ singlet (typically around δ 2.5 ppm) confirms the incorporation of the nucleophile and subsequent cyclization.

Protocol B: Strong Base-Catalyzed Synthesis of Benzothiazole-Linked Acrylonitriles

Causality & Catalyst Selection: When utilizing low-nucleophilicity amines like 2-aminobenzothiazole, mild bases are insufficient. Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to quantitatively deprotonate the amine, generating a highly reactive amide anion capable of attacking the sterically hindered β-carbon 2.

Step-by-Step Methodology:

-

Reagent Preparation: Suspend 1.0 mmol of 2-aminobenzothiazole in 10 mL of anhydrous THF under an inert argon atmosphere.

-

Catalyst Addition: Carefully add a catalytic amount of NaH (60% dispersion in mineral oil, 0.15 mmol) at 0°C. Causality: Cooling prevents exothermic degradation of the solvent and controls the deprotonation rate. Stir for 15 minutes.

-

Substrate Addition: Dropwise add a solution of substituted 2-(aroyl)-3,3-bis(methylthio)acrylonitrile (1.0 mmol) in 5 mL anhydrous THF.

-

Thermal Activation: Gradually warm the reaction to room temperature, then heat to reflux for 4-6 hours.

-

Work-Up: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize any remaining base. Extract with ethyl acetate (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography.

Figure 2: Standardized self-validating experimental workflow for the catalytic synthesis of heterocyclic scaffolds.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized catalytic conditions and yields for various heterocyclic scaffolds derived from 3,3-bis(methylthio)acrylonitrile derivatives, demonstrating the broad utility of the methodologies.

| Nucleophile / Substrate | Catalyst | Solvent | Activation / Time | Yield (%) | Target Scaffold |

| Phenylhydrazine HCl | Anhydrous K₂CO₃ (20 mol%) | EtOH | Reflux, 3 h | 82–88% | 1,3,4,5-Tetrasubstituted Pyrazole |

| 2-Aminobenzothiazole | NaH (15 mol%) | THF | Reflux, 4–6 h | 70–85% | (E)-3-(benzothiazolylamino)acrylonitrile |

| Substituted Hydrazines | None (Sonochemical) | DMF | Ultrasound (60°C), 1 h | 85–92% | Pyrazolo[3,4-d]pyrimidine |

| Aromatic Aldehydes + Amines | Fe₃O₄@SiO₂-IL (Magnetic) | DMF | 120°C, 50–120 min | 70–90% | Pyrido[2,3-d]pyrimidine |

Advanced Considerations: Sonochemical Acceleration

For highly sterically hindered derivatives, traditional thermal reflux may result in prolonged reaction times and unwanted degradation. Applying ultrasonic irradiation (25 kHz, 150 W) in DMF has been shown to drastically reduce reaction times from hours to minutes while improving yields by 10-15%. The causality lies in acoustic cavitation: the rapid formation and collapse of microscopic bubbles generate localized microenvironments of extreme temperature and pressure, driving the desulfitative displacement efficiently without causing bulk thermal degradation of the sensitive nitrile group 3.

References

-

Title: Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update Source: RSC Advances (rsc.org) URL: [Link]

-

Title: α-Aroylketene Dithioacetal Mediated Synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile Derivatives and their Biological Evaluation Source: Anti-Cancer Agents in Medicinal Chemistry (nih.gov) URL: [Link]

-

Title: An Efficiently Sonochemical Synthesis of Novel Pyrazoles, Bipyrazoles and Pyrazol-3- ylPyrazolo[3,4-d]pyrimidines Incorporating Source: Letters in Organic Chemistry (benthamdirect.com) URL: [Link]

Sources

- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]

- 2. α-Aroylketene Dithioacetal Mediated Synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile Derivatives and their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3,3-Bis(methylthio)acrylonitrile Workflows

Welcome to the Technical Support Center for Ketene Dithioacetal Workflows. 3,3-Bis(methylthio)acrylonitrile and its derivatives (e.g., α-aroylketene dithioacetals) are powerful bis-electrophilic scaffolds used extensively to construct complex nitrogen heterocycles, such as pyrazoles, pyrimidines, and triazepines.

While highly versatile, desulfitative nucleophilic displacement reactions (SNV mechanisms) involving these compounds can be temperamental[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome stalled reactions and safely manage toxic byproducts.

Mechanistic Causality: Why Do These Reactions Fail?

To troubleshoot effectively, one must understand the electronic environment of the substrate. The initial displacement of the first methylthio (-SMe) group is typically fast. The starting material is a highly polarized "push-pull" alkene, making the β-carbon highly electrophilic.

The Stalling Point: Once the first amine attacks, it forms a mono-substituted N,S-acetal. The lone pair on the newly introduced nitrogen strongly donates electron density into the conjugated system. This resonance drastically reduces the electrophilicity of the β-carbon. Consequently, the second displacement (often a cyclization step) requires significantly higher activation energy. If you apply the same mild conditions used for the first step, the reaction will inevitably stall at the mono-substituted intermediate[2].

Quantitative Reaction Parameters

The following table summarizes the baseline parameters required to overcome the activation barriers for different substitution stages. Use this as a benchmark when optimizing your stalled reactions.

Table 1: Standardized Parameters for Desulfitative Displacement

| Target Stage | Nucleophile Type | Base / Catalyst | Solvent | Temp | Time | Expected Yield |

| Mono-substitution | Aliphatic / Strong Arylamines | K₂CO₃ (Catalytic) | EtOH | 78°C (Reflux) | 2–4 h | 80–90% |

| Mono-substitution | Low-Nucleophilicity Arylamines | BF₃·OEt₂ | Toluene | 110°C (Reflux) | 12–18 h | 60–75% |

| Bis-substitution (Cyclization) | Hydrazines / Guanidines | NaH or t-BuOK | THF or DMF | 65°C–153°C | 12–24 h | 70–88% |

Troubleshooting FAQs

Q1: My reaction with a weakly nucleophilic arylamine yields no product at all. How can I force the initial mono-substitution? A: Weakly nucleophilic aromatic amines lack the electron density to attack the β-carbon under standard basic conditions[3]. Solution: Shift from basic to acidic activation. Using a Lewis acid like BF₃·OEt₂ coordinates the nitrile or carbonyl oxygen, intensifying the positive charge on the β-carbon and facilitating the initial nucleophilic attack[3].

Q2: The reaction stalls at the mono-substituted intermediate during heterocyclic cyclization. How do I drive it to completion? A: As established, the intermediate N,S-acetal is heavily resonance-stabilized. Solution: You must increase the nucleophilicity of the attacking group. Switch from a mild base (K₂CO₃) to a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent (THF or DMF)[2]. This deprotonates the nucleophile, forming a highly reactive amide anion capable of overcoming the deactivated β-carbon.

Q3: The reaction generates a severe foul odor and mysteriously poisons my downstream palladium catalysts. What is the cause? A: The leaving group in this displacement is methanethiol (MeSH) gas. MeSH is highly toxic, malodorous, and a potent transition-metal catalyst poison. Solution: Never vent this reaction directly into the fume hood. Implement a self-validating bleach scrubber system (detailed in the protocol below). The oxidative scrubbing converts volatile MeSH into odorless, water-soluble methanesulfonic acid, protecting both the operator and downstream catalytic steps.

Validated Experimental Protocol: Synthesis of Pyrazole Derivatives

This self-validating protocol ensures complete bis-displacement while safely managing toxic byproducts.

Step 1: Scrubber Setup (Critical for Safety & Catalyst Integrity) Equip a 100 mL two-neck round-bottom flask with a reflux condenser. Attach the top outlet of the condenser to a gas bubbler submerged in a 10% aqueous sodium hypochlorite (bleach) solution. System Validation: Active bubbling in the scrubber indicates reaction progress (MeSH evolution); the cessation of bubbling serves as a visual cue that the reaction has either stalled or reached completion.

Step 2: Reagent Preparation Dissolve 1.0 equiv of the substituted 2-(aroyl)-3,3-bis(methylthio)acrylonitrile and 1.2 equiv of phenylhydrazine hydrochloride in 20 mL of absolute ethanol.

Step 3: Activation & Reflux Add 2.0 equiv of anhydrous K₂CO₃. The base serves a dual purpose: neutralizing the hydrazine hydrochloride and facilitating the desulfitative displacement. Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 3 hours. Monitor the scrubber for MeSH evolution.

Step 4: Isolation & Purification Once bubbling ceases and TLC confirms consumption of the intermediate, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Filter the resulting precipitate. Wash extensively with cold water to remove residual inorganic salts and trace thiols. Recrystallize from ethanol to afford the pure 1,3,4,5-tetrasubstituted pyrazole.

Reaction Workflow & Mechanistic Pathway

Mechanistic pathway of desulfitative displacement and MeSH gas management.

References

-

Title: Convenient Synthesis of Ketene N, S-Acetal from Low Nucleophilic Arylamine Source: Scilit / Synthetic Communications URL: [Link]

-

Title: Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update Source: RSC Advances URL: [Link]

-

Title: α-Aroylketene Dithioacetal Mediated Synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile Derivatives and their Biological Evaluation Source: PubMed / Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

-

Title: Ketene dithioacetals in Organic Synthesis Source: ResearchGate / Tetrahedron Letters URL: [Link]

Sources

removal of byproducts from 3,3-bis(methylthio)acrylonitrile reactions

Welcome to the Technical Support Center for Ketene Dithioacetal Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with 3,3-bis(methylthio)acrylonitrile reactions.

This guide synthesizes field-proven methodologies to help you manage toxic byproducts, optimize desulfitative displacements, and ensure high-purity isolation of your target heterocyclic scaffolds.

I. Process Overview & Mechanistic Causality

3,3-bis(methylthio)acrylonitrile and its derivatives (e.g., 2-benzoyl-3,3-bis(methylthio)acrylonitrile) are highly versatile synthons used to construct complex nitrogen heterocycles like pyrazoles, pyrimidines, and indoles[1][2]. The core reaction is a desulfitative displacement , where nucleophiles (amines, hydrazines) attack the β -carbon of the ketene dithioacetal, displacing the methylthio (–SMe) groups[3].

The Byproduct Challenge: The primary leaving group is the methylthiolate anion, which rapidly protonates to form methanethiol (CH 3 SH) . Because methanethiol is a gas at room temperature (BP ~6 °C), its evolution drives the reaction forward thermodynamically. However, it is highly toxic, exceptionally foul-smelling (odor threshold ~1 ppb), and prone to oxidative dimerization into dimethyl disulfide (CH 3 SSCH 3 ) , a liquid byproduct that stubbornly co-elutes with organic products during workup.

Mechanistic pathway of desulfitative displacement and methanethiol byproduct generation.

II. Troubleshooting & FAQs

Q1: My reaction hood smells strongly of sulfur, even though my flask is closed. How do I properly sequester the methanethiol byproduct? A: Methanethiol is highly volatile and will escape standard reflux condensers. You must actively scrub the effluent gas. Do not simply vent it into the fume hood exhaust. Route the exhaust of your reflux condenser through an anti-suckback trap, followed by a scrubber containing a 10% sodium hypochlorite (bleach) and 1 M NaOH solution . The basic bleach oxidizes the methanethiol into odorless, water-soluble sodium methanesulfonate ( CH3SO3Na ).

Q2: My TLC shows a persistent intermediate that won't convert to the final product. What is it, and how do I force the reaction to completion? A: You are likely observing the mono-substituted intermediate . The first methylthio group is easily displaced, but the resulting intermediate is less electrophilic due to electron donation from the newly attached nucleophile. Solution: To drive the second displacement, you must increase the energy input. Transitioning from standard reflux to ultrasonic irradiation (sonochemistry) at 60–65 °C in N,N-dimethylformamide (DMF) has been proven to significantly improve reaction rates and yields for these specific ketene dithioacetal displacements[2].

Q3: After workup, my product is an oily solid with a lingering garlic/cabbage odor. How do I remove this impurity? A: The odor and oily consistency indicate contamination by dimethyl disulfide (CH 3 SSCH 3 ) , formed when unvented methanethiol oxidizes in the reaction flask. Because dimethyl disulfide is a non-polar liquid (BP 109 °C), it will extract into your organic phase (e.g., ethyl acetate or dichloromethane) during aqueous workup. Solution: Wash your organic layer thoroughly with saturated aqueous NaHCO 3 , dry it, and concentrate it. Then, triturate the crude oily solid with cold non-polar solvents (like hexanes or pentane), which will dissolve the dimethyl disulfide while precipitating your polar heterocyclic product[1].

III. Quantitative Data: Byproduct Physical Properties

Understanding the physical properties of the reaction components is critical for designing your separation strategy.

| Compound | Role in Reaction | Boiling Point (°C) | Solubility Profile | Odor Threshold |

| 3,3-bis(methylthio)acrylonitrile | Starting Material | >350 °C (Predicted) | Soluble in DMF, Toluene, DCM | Low/Moderate |

| Methanethiol (CH 3 SH) | Primary Byproduct | 6.0 °C | Soluble in basic aqueous (as thiolate) | ~1.6 ppb (Extreme) |

| Dimethyl disulfide | Secondary Byproduct (Oxidation) | 109.5 °C | Soluble in Hexanes, DCM; Insoluble in H 2 O | ~12 ppb (Strong) |

| Target Heterocycle | Product | Solid (High MP) | Soluble in DMSO, moderately in EtOAc | Odorless |

IV. Standard Operating Procedures (SOPs)

Protocol A: Safe Reaction Setup and Active Gas Scrubbing

Objective: Execute the desulfitative displacement safely while neutralizing volatile mercaptans.

-

Scrubber Preparation: In a secondary containment tray within the fume hood, set up two heavy-walled vacuum flasks in series.

-

Flask 1 (Anti-suckback): Leave empty.

-

Flask 2 (Scrubber): Fill with 200 mL of commercial bleach (10-12% NaOCl) and 10 g of NaOH pellets.

-

-

Reaction Assembly: Charge a 100 mL round-bottom flask with 2-(1H-benzoimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile (10 mmol), your substituted hydrazine/amine (10 mmol), and 50 mL of anhydrous DMF[2].

-

Connection: Attach a reflux condenser to the reaction flask. Connect the top of the condenser to Flask 1 via Tygon tubing, and connect Flask 1 to the submerged glass frit in Flask 2.

-

Execution: Apply ultrasonic irradiation (or standard heating) at 60–65 °C until TLC indicates the disappearance of the starting material and mono-substituted intermediate[2].

-

Quenching: Allow the system to cool to room temperature. Purge the system with a gentle stream of Nitrogen for 10 minutes to push any residual methanethiol into the bleach scrubber.

Apparatus workflow for the active scrubbing of methanethiol during synthesis.

Protocol B: Workup and Byproduct Clearance

Objective: Remove DMF, unreacted amines, and disulfide byproducts to isolate the pure heterocycle.

-

Precipitation: Pour the cooled DMF reaction mixture slowly into 250 mL of crushed ice water under vigorous stirring[1].

-

Filtration: The crude product will precipitate as a solid. Collect the solid via vacuum filtration. Note: The aqueous filtrate contains DMF and water-soluble impurities; dispose of it in a dedicated aqueous waste container.

-